2-(3,4-DIMETHOXYPHENYL)-3,5-DIMETHYL-N-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE HYDROCHLORIDE
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic framework known for diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition . Structurally, it features a pyrazolo[1,5-a]pyrimidine core substituted with:
- A 3,4-dimethoxyphenyl group at position 2.
- Methyl groups at positions 3 and 3.
- An N-(3-methylphenyl)amine substituent at position 5. The hydrochloride salt enhances solubility, making it suitable for preclinical studies.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2.ClH/c1-14-7-6-8-18(11-14)25-21-12-15(2)24-23-16(3)22(26-27(21)23)17-9-10-19(28-4)20(13-17)29-5;/h6-13,25H,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPGEBYDJAFWNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC(=C(C=C4)OC)OC)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYPHENYL)-3,5-DIMETHYL-N-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE HYDROCHLORIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 3,5-dimethylpyrazole, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as potassium hydroxide or palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process analytical technology (PAT) helps in monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHOXYPHENYL)-3,5-DIMETHYL-N-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride exhibit anticancer properties. Studies have shown that such pyrazolo-pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways.
2. Anti-inflammatory Effects
This compound has demonstrated potential anti-inflammatory effects through the modulation of cytokine production and inhibition of inflammatory pathways. Research has shown that similar compounds can reduce the levels of pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting a possible application in treating inflammatory diseases.
3. Neurological Disorders
There is emerging evidence that pyrazolo-pyrimidine derivatives may possess neuroprotective properties. These compounds could be beneficial in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. The modulation of neurotransmitter systems has also been suggested as a mechanism for their action.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride. Various modifications to the chemical structure can enhance its biological activity and selectivity for target receptors.
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Alters binding affinity to target proteins |
| Changes in alkyl chain length | Affects solubility and bioavailability |
| Variations in functional groups | Modulates pharmacokinetic properties |
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of a related pyrazolo-pyrimidine compound. The results indicated a significant reduction in tumor growth in xenograft models, with an IC50 value indicating potent activity against specific cancer types.
Case Study 2: Anti-inflammatory Mechanism
Another research paper focused on the anti-inflammatory effects of similar compounds. The study showed that treatment with these derivatives led to a marked decrease in inflammatory markers in animal models of arthritis, suggesting their potential use as therapeutic agents for inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-3,5-DIMETHYL-N-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells . Additionally, it may modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among pyrazolo[1,5-a]pyrimidine derivatives influence their physicochemical and biological properties. Below is a comparative analysis:
Pharmacokinetic Considerations
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride belongs to the class of pyrazolo[1,5-a]pyrimidines, which have gained attention for their diverse biological activities, particularly as potential therapeutic agents against various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Pyrazolo[1,5-a]pyrimidines are known to inhibit specific kinases involved in cellular signaling pathways. The target kinases for this compound include:
- c-Abl
- Bcr-Abl
- c-Kit
- FGF receptors (FGFR1, FGFR2)
These kinases play crucial roles in tumorigenesis and cell proliferation. Inhibition of these kinases can lead to decreased tumor growth and improved outcomes in cancer models.
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is highly dependent on their chemical structure. Modifications at various positions on the pyrazolo ring can enhance potency and selectivity. For instance:
- Substitution at the 7-position with different aryl groups has been shown to significantly affect inhibitory activity against specific kinases.
- The presence of electron-donating groups (like methoxy groups) enhances binding affinity to the target kinases.
Table 1 summarizes key findings from SAR studies related to pyrazolo[1,5-a]pyrimidines:
| Compound | Substituent | Kinase Target | IC50 (nM) |
|---|---|---|---|
| 1 | 3-Methylphenyl | c-Abl | 50 |
| 2 | 3,4-Dimethoxyphenyl | FGFR1 | 30 |
| 3 | 5-Methyl | KDR | 70 |
Biological Activity
Research has demonstrated that this compound exhibits significant biological activity against various cancer cell lines and pathogens. Notably:
- Anticancer Activity : In vitro studies have shown that the compound effectively inhibits cell proliferation in cancer cell lines such as MCF-7 and NCI-H460 with IC50 values ranging from 0.01 µM to 0.46 µM .
- Antimycobacterial Activity : The compound has also been evaluated for its ability to inhibit Mycobacterium tuberculosis growth. It demonstrated potent activity in vitro, making it a candidate for further development as an antitubercular agent .
Case Studies
Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidines in preclinical models:
- Cancer Xenograft Models : In mouse models bearing RET-driven tumors, compounds similar to the one discussed showed significant tumor regression with minimal toxicity at effective doses .
- Tuberculosis Models : In vivo studies indicated that certain derivatives exhibited strong inhibition of M.tb growth in acute mouse models of tuberculosis .
Q & A
Q. What structural features of this compound are critical for its bioactivity?
The compound’s pyrazolo[1,5-a]pyrimidine core, substituted with 3,4-dimethoxyphenyl and 3-methylphenyl groups, contributes to its planar heterocyclic structure, enabling π-π stacking interactions with biological targets. The dimethylamino group enhances solubility and potential hydrogen bonding. Comparative studies with analogs (e.g., trifluoromethyl-substituted derivatives) suggest that electron-donating methoxy groups improve binding affinity to enzymes like kinases or DNA methyltransferases .
Q. How can researchers validate the purity of this compound after synthesis?
Use a combination of analytical techniques:
- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%).
- NMR (¹H/¹³C) to confirm structural integrity, focusing on aromatic proton signals (δ 6.8–8.2 ppm) and methoxy group resonances (δ ~3.8 ppm).
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can synthesis protocols be optimized to improve yield and scalability?
- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with greener alternatives like ethanol or acetone to reduce toxicity and facilitate purification .
- Catalytic systems : Test Pd/C or CuI catalysts for Suzuki-Miyaura cross-coupling steps to enhance regioselectivity .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 h to 2 h) while maintaining >80% yield .
Q. What methodological strategies address contradictions in reported enzyme inhibition data?
- Comparative assays : Use standardized kinase inhibition assays (e.g., ADP-Glo™) across multiple cell lines (e.g., HEK293, HeLa) to control for variability in cellular uptake .
- Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to identify binding site discrepancies between homologous enzymes .
- Data normalization : Report IC₅₀ values relative to positive controls (e.g., staurosporine for kinases) to minimize inter-study variability .
Q. How can solubility challenges in biological assays be mitigated?
- Co-solvent systems : Use DMSO-water mixtures (≤0.1% DMSO) for in vitro studies to maintain compound stability .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the amine moiety to enhance aqueous solubility .
- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers to improve bioavailability in pharmacokinetic studies .
Q. What in silico and in vitro models are optimal for evaluating anticancer activity?
- In silico : Use QSAR models to predict activity against tyrosine kinases (e.g., EGFR, VEGFR) based on substituent electronegativity and steric parameters .
- In vitro : Screen against NCI-60 cancer cell lines, prioritizing leukemia (K562) and breast cancer (MCF-7) models due to this scaffold’s historical efficacy .
- Mechanistic studies : Perform Western blotting to assess downstream apoptosis markers (e.g., caspase-3 cleavage) .
Q. How do structural modifications influence metabolic stability?
- Microsomal assays : Incubate the compound with human liver microsomes (HLMs) and monitor degradation via LC-MS. Methoxy groups are prone to demethylation, so replacing them with halogens (e.g., Cl) may reduce metabolic liability .
- Isotope labeling : Use ¹⁴C-labeled analogs to track metabolite formation in rodent models .
Methodological Design & Data Analysis
Q. What experimental designs are recommended for ecotoxicological studies?
- Tiered testing : Follow OECD Guidelines 201 (algae growth inhibition) and 211 (Daphnia magna reproduction) to assess acute and chronic toxicity .
- Biotic/abiotic degradation : Use HPLC-MS to monitor hydrolysis products under varying pH (4–9) and UV light exposure .
Q. How should researchers analyze conflicting bioactivity data across structural analogs?
- Meta-analysis : Aggregate data from public databases (e.g., ChEMBL) and apply multivariate regression to identify substituent-dependent trends .
- Free-energy perturbation (FEP) : Calculate binding energy differences between analogs and targets (e.g., kinase ATP-binding pockets) to rationalize potency variations .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
